methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
Uniqueness
Methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent CDK inhibitor makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-5-3-4-9-8-10-6(7(13)14-2)11-12(5)8/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
SUYQJOPGXOWDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC(=NN12)C(=O)OC |
Origin of Product |
United States |
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